![molecular formula C8H8ClN3 B11909390 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

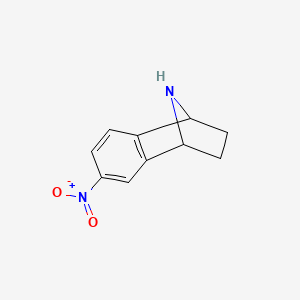

Le 6-chloro-2,7-diméthyl-3H-imidazo[4,5-b]pyridine est un composé hétérocyclique appartenant à la famille des imidazo[4,5-b]pyridines. Ces composés sont connus pour leurs activités biologiques diverses et présentent un intérêt significatif en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-chloro-2,7-diméthyl-3H-imidazo[4,5-b]pyridine implique généralement l'utilisation de dérivés de la 2,3-diaminopyridine. Le processus comprend généralement les étapes suivantes :

Substitution nucléophile : L'halogène dans le cycle pyridine est substitué par un nucléophile, activé par la présence d'un groupe nitro.

Réduction : Le groupe nitro est réduit pour former le dérivé de 2,3-diaminopyridine requis.

Cyclisation : Le dérivé de 2,3-diaminopyridine subit une cyclisation pour former le noyau imidazo[4,5-b]pyridine.

Méthodes de production industrielle

Les méthodes de production industrielle du 6-chloro-2,7-diméthyl-3H-imidazo[4,5-b]pyridine sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour répondre aux besoins commerciaux. Ces méthodes impliquent souvent des conditions de réaction optimisées et l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-chloro-2,7-diméthyl-3H-imidazo[4,5-b]pyridine subit diverses réactions chimiques, notamment :

Substitution : Les réactions de substitution nucléophile sont courantes, où l'halogène dans le cycle pyridine est remplacé par un nucléophile.

Réactifs et conditions courants

Oxydation : Le chlorure de sulfuryle est couramment utilisé pour les réactions d'oxydation.

Substitution : Des nucléophiles tels que des amines ou des thiols sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de l'imidazopyridine, tandis que les réactions de substitution peuvent produire diverses imidazo[4,5-b]pyridines substituées. .

Applications De Recherche Scientifique

Le 6-chloro-2,7-diméthyl-3H-imidazo[4,5-b]pyridine a un large éventail d'applications en recherche scientifique, notamment :

Agents antimicrobiens : Le composé présente des activités antivirales, antimicrobiennes et cytotoxiques, ce qui en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens.

Agriculture : Il est utilisé en agriculture pour le traitement des plantes à feuilles larges et dans la lutte contre les rongeurs.

Mécanisme d'action

Le mécanisme d'action du 6-chloro-2,7-diméthyl-3H-imidazo[4,5-b]pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut activer le facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-kappaB) par le processus de phosphorylation. Cette activation peut entraîner divers effets biologiques, notamment des activités anti-inflammatoires et antimicrobiennes.

Mécanisme D'action

The mechanism of action of 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparaison Avec Des Composés Similaires

Le 6-chloro-2,7-diméthyl-3H-imidazo[4,5-b]pyridine peut être comparé à d'autres composés similaires, tels que :

2-Méthylimidazo[4,5-b]pyridine : Ce composé a un noyau imidazo[4,5-b]pyridine similaire, mais il lui manque le chlore et les groupes méthyles supplémentaires, ce qui peut affecter son activité biologique et ses propriétés chimiques.

6-Bromo-2-phényl-3H-imidazo[4,5-b]pyridine : Ce composé a un atome de brome au lieu du chlore et un groupe phényle, ce qui conduit à des activités biologiques et des applications différentes.

Propriétés

Formule moléculaire |

C8H8ClN3 |

|---|---|

Poids moléculaire |

181.62 g/mol |

Nom IUPAC |

6-chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C8H8ClN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) |

Clé InChI |

ADKIJZWUCJWCGG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=NC=C1Cl)N=C(N2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)